molecular formula C5H8N2 B2488972 N-cyano-N-methylcyclopropanamine CAS No. 1461708-40-6

N-cyano-N-methylcyclopropanamine

Cat. No.: B2488972
CAS No.: 1461708-40-6
M. Wt: 96.133
InChI Key: CPDBNQRPHYEKKL-UHFFFAOYSA-N
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Safety and Hazards

N-cyano-N-methylcyclopropanamine is classified as a dangerous substance. It has been assigned the hazard statements H227, H301, and H314, indicating that it is combustible, toxic if swallowed, and causes severe skin burns and eye damage .

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions

N-cyano-N-methylcyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyano-N-methylcyclopropanamine include:

Uniqueness

This compound is unique due to its combination of a cyano group and a cyclopropane ring, which imparts distinct reactivity and stability compared to other similar compounds . This uniqueness makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

cyclopropyl(methyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-7(4-6)5-2-3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDBNQRPHYEKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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